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Compound of Interest

Compound Name: 5-Aminomethyl-1,2,4-triazol-3-one

Cat. No.: B1384336 Get Quote

An In-Depth Technical Guide to 5-Aminomethyl-1,2,4-triazol-3-one: Structure, Properties, and

Synthesis

Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide

spectrum of pharmacologically active agents.[1] This guide provides a detailed technical

overview of 5-Aminomethyl-1,2,4-triazol-3-one, a versatile heterocyclic building block. We will

dissect its chemical structure, including its tautomeric nature, and delineate its physicochemical

and spectroscopic properties. A robust, field-proven synthetic protocol is presented,

accompanied by a discussion of its strategic applications in drug discovery and development.

This document is intended for researchers and scientists who require a comprehensive

understanding of this scaffold for the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties
5-Aminomethyl-1,2,4-triazol-3-one, with the systematic IUPAC name 5-(aminomethyl)-2,4-

dihydro-3H-1,2,4-triazol-3-one, is a bifunctional molecule featuring a primary amine and a

triazolone core. The structure's inherent value lies in this combination, offering both a key

pharmacophoric element and a versatile synthetic handle.

A critical feature of the 1,2,4-triazol-3-one ring is its existence in multiple tautomeric forms,

primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. Under physiological
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conditions, the lactam form generally predominates. This tautomerism significantly influences

its hydrogen bonding capabilities and, consequently, its interaction with biological targets.

Core Structure
Caption: Chemical structure of 5-Aminomethyl-1,2,4-triazol-3-one.

Physicochemical Data
Quantitative data for this specific molecule is not widely published. The following table

summarizes its fundamental properties, with some values estimated based on closely related

structures and computational models.

Property Value Source/Method

Molecular Formula C₃H₆N₄O -

Molecular Weight 114.11 g/mol -

CAS Number 36429-49-5 (for the HCl salt) CymitQuimica[2]

Topological Polar Surface Area

(TPSA)
93.61 Å² Calculated (similar to[3])

logP -0.31 Calculated (similar to[3])

Hydrogen Bond Donors 3 Calculated[3]

Hydrogen Bond Acceptors 4 Calculated[3]

Rotatable Bonds 1 Calculated[3]

Spectroscopic Characterization
A precise structural confirmation is paramount in synthesis. The following sections detail the

expected spectroscopic signatures for 5-Aminomethyl-1,2,4-triazol-3-one, providing a

baseline for experimental validation.[4]

Infrared (IR) Spectroscopy
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The IR spectrum is dominated by vibrations from the N-H, C=O, and C=N bonds. These

characteristic absorptions are key identifiers for the triazolone and aminomethyl functionalities.

Wavenumber (cm⁻¹) Functional Group Vibration Type

3200 - 3400 N-H (Amine & Amide) Stretching

3000 - 3100 C-H (Ring) Stretching

~1700 C=O (Lactam) Stretching[4]

1500 - 1540 C=N (Triazole Ring) Stretching[4]

1255 - 1365 C-N Stretching[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the molecular framework. For this molecule, a

polar aprotic deuterated solvent like DMSO-d₆ is recommended to ensure the observation of

exchangeable N-H protons.

¹H NMR:

δ 7.0-8.0 ppm (broad singlet, 2H): Protons of the primary amine (NH₂).

δ 10.0-12.0 ppm (broad singlets, 2H): Exchangeable protons of the triazole ring amides

(N-H). Their exact chemical shifts are highly dependent on concentration and solvent.

δ ~3.5-4.0 ppm (singlet, 2H): Methylene protons (-CH₂-) of the aminomethyl group.

¹³C NMR:

δ ~165-175 ppm: Carbonyl carbon (C=O) of the triazolone ring.

δ ~150-160 ppm: C5 carbon of the triazole ring, attached to the aminomethyl group.

δ ~40-45 ppm: Methylene carbon (-CH₂) of the aminomethyl group.

Mass Spectrometry
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High-resolution mass spectrometry (HRMS) is used for definitive molecular formula

confirmation.

Expected Ion: [M+H]⁺

Calculated m/z: 115.0563 (for C₃H₇N₄O⁺)

Synthesis Methodology
Multiple synthetic pathways exist for the 1,2,4-triazole core.[5] A robust and logical approach for

5-Aminomethyl-1,2,4-triazol-3-one involves the cyclization of a suitable acylsemicarbazide

precursor. The protocol below outlines a reliable method starting from readily available

materials.

Causality Behind Experimental Choices: The synthesis begins with the formation of an

acylsemicarbazide from ethyl glycinate. Semicarbazide is chosen as it provides the N-N-C=O-N

backbone required for the triazolone ring. The subsequent base-catalyzed cyclization is a

classic and efficient method for forming the 1,2,4-triazole heterocycle. The use of a high-boiling

solvent like ethanol allows the reaction to proceed at a sufficient temperature for efficient ring

closure.

Experimental Protocol: Synthesis via Acylsemicarbazide
Cyclization
Step 1: Synthesis of Ethyl 2-(3-carbamoylhydrazinyl)acetate

To a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (0.82 g,

10 mmol) in 50 mL of ethanol, add ethyl 2-bromoacetate (1.67 g, 10 mmol).

Reflux the mixture for 6 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Cool the reaction mixture to room temperature and filter to remove the sodium bromide

precipitate.

Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be

used in the next step without further purification.
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Step 2: Cyclization to 5-Aminomethyl-1,2,4-triazol-3-one

Dissolve the crude intermediate from Step 1 in a 2M solution of sodium ethoxide in ethanol

(20 mL).

Heat the mixture to reflux for 4 hours. The cyclization process results in the formation of the

triazolone ring.

After cooling, neutralize the reaction mixture with glacial acetic acid.

The resulting precipitate is collected by filtration, washed with cold ethanol, and then diethyl

ether.

Recrystallize the crude product from a water/ethanol mixture to obtain pure 5-Aminomethyl-
1,2,4-triazol-3-one.
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Semicarbazide HCl +
Ethyl Bromoacetate

Step 1: N-Alkylation
Solvent: Ethanol

Base: Sodium Acetate
Condition: Reflux, 6h

Intermediate:
Ethyl 2-(3-carbamoylhydrazinyl)acetate

Step 2: Cyclization
Base: Sodium Ethoxide

Solvent: Ethanol
Condition: Reflux, 4h

Neutralization with Acetic Acid

Final Product:
5-Aminomethyl-1,2,4-triazol-3-one

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Aminomethyl-1,2,4-triazol-3-one.

Applications in Medicinal Chemistry and Drug
Development
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its metabolic

stability, favorable physicochemical properties, and ability to engage in multiple hydrogen-
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bonding interactions. Derivatives have shown a remarkable range of biological activities,

including antibacterial, antifungal, and anticancer properties.[1][6]

The 5-Aminomethyl-1,2,4-triazol-3-one molecule serves as an exemplary starting point for

generating compound libraries for high-throughput screening.

The Triazolone Core: Acts as a stable, polar scaffold. Its ability to act as both a hydrogen

bond donor and acceptor makes it an excellent bioisostere for amide or carboxylic acid

groups, allowing it to mimic interactions of endogenous ligands with protein targets.

The Aminomethyl Group: This primary amine is a key functional handle. It allows for a wide

array of subsequent chemical modifications, such as acylation, alkylation, sulfonylation, or

reductive amination. This enables the systematic exploration of the chemical space around

the core scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME).

5-Aminomethyl-1,2,4-triazol-3-one
(Core Scaffold)

Acylation
(R-COCl)

Primary Amine
Modification

Sulfonylation
(R-SO₂Cl)

Primary Amine
Modification

Reductive Amination
(R-CHO, NaBH₃CN)

Primary Amine
Modification

Amide Library Sulfonamide Library Secondary/Tertiary
Amine Library

Click to download full resolution via product page

Caption: Derivatization strategies for library synthesis.

Conclusion
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5-Aminomethyl-1,2,4-triazol-3-one is a high-value molecular scaffold for drug discovery. Its

structure combines the proven pharmacological relevance of the triazolone core with the

synthetic versatility of a primary amine. The synthetic route is straightforward, and its

spectroscopic properties are well-defined, making it an accessible and reliable tool for

medicinal chemists. A thorough understanding of its properties and synthesis is essential for

leveraging its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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